Product packaging for Zelquistinel(Cat. No.:CAS No. 2151842-64-5)

Zelquistinel

Cat. No.: B611930
CAS No.: 2151842-64-5
M. Wt: 327.38 g/mol
InChI Key: ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zelquistinel (also known as GATE-251 and AGN-241751) is a novel, small-molecule positive allosteric modulator of the N-Methyl-D-Aspartate receptor (NMDAR) . It acts through a unique binding site on the NMDAR, independent of the glycine site, to positively modulate receptor activity and enhance NMDAR-mediated synaptic plasticity . This mechanism is distinct from NMDAR antagonists like ketamine and is designed to enhance natural neuronal plasticity processes directly . In preclinical studies, a single oral dose of this compound demonstrated high oral bioavailability and produced rapid-acting (within 24 hours) and sustained (over one week) antidepressant-like effects in rodent models . These effects are associated with its ability to enhance activity-dependent long-term synaptic plasticity (long-term potentiation) in brain regions such as the hippocampus and medial prefrontal cortex . This compound exhibits a favorable preclinical safety and tolerability profile, lacking the sedative, ataxic, and motor impairment effects often observed with NMDAR antagonists . Its mean half-life is reported to be between 1.2 and 2.06 hours, reaching peak plasma concentrations 30 minutes after oral administration . This compound has completed an exploratory Phase IIa clinical trial in Major Depressive Disorder (MDD) and is currently in Phase IIb development . Emerging research also suggests its potential therapeutic value in models of other central nervous system conditions, such as autism spectrum disorder . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O5 B611930 Zelquistinel CAS No. 2151842-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAPCYNTEPGBNJ-FTGAXOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2151842-64-5
Record name Zelquistinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZELQUISTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Zelquistinel

Distinct Binding Site and Allosteric Modulation of NMDARs

Zelquistinel's interaction with the NMDAR complex is characterized by its unique binding site and its function as a positive allosteric modulator. mdpi.comnih.gov

Interaction with NMDAR Complex Independent of Glycine (B1666218) Site

Research has firmly established that this compound's mechanism of action is independent of the glycine co-agonist site on the NMDAR. nih.govresearchgate.net Studies using radioligand displacement assays have shown that this compound does not bind to the glycine site, nor does it displace ligands that do. nih.govresearchgate.net Furthermore, in the presence of MDL 105,519, a competitive antagonist of the glycine site, this compound was still able to potentiate NMDA-induced intracellular calcium influx in cultured rat cortical neurons. nih.govresearchgate.netresearchgate.net This demonstrates that this compound's modulatory effect does not require interaction with the glycine binding site. nih.govresearchgate.net In fact, this compound does not show significant binding affinity for any of the known NMDAR sites, including the agonist (glutamate) site, the phencyclidine (PCP) site, or the polyamine site, indicating a novel and distinct binding location. nih.govresearchgate.net In silico modeling and site-directed mutagenesis studies have identified a novel binding site for the "stinel" class of compounds, including this compound, located in the N-terminal domain (NTD) of the GluN2 subunits. mdpi.com

Positive Allosteric Modulatory Action on NMDAR Function

This compound is classified as a positive allosteric modulator (PAM) of the NMDAR. mdpi.comresearchgate.net This means it enhances the receptor's response to its agonists, glutamate (B1630785) and glycine, without activating the receptor on its own. mdpi.com Its activity is dependent on the presence of glutamate. mdpi.comresearchgate.net By binding to its unique allosteric site, this compound appears to induce a conformational change in the NMDAR complex that increases the probability of the ion channel opening in response to agonist binding. mdpi.com This leads to an enhanced influx of calcium ions ([Ca2+]i) and potentiation of NMDAR-mediated synaptic currents. nih.gov This positive modulation enhances synaptic plasticity, a key mechanism thought to underlie its antidepressant effects. nih.govgateneuro.combiospace.com

NMDAR Subtype Specificity and Differential Effects

The NMDAR is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (A-D), and the subunit composition of the receptor influences its functional properties and pharmacology. wikipedia.orgosti.gov

Modulation of GluN2B-Containing NMDARs

This compound has been shown to modulate NMDARs containing the GluN2B subunit. nih.govresearchgate.net In studies using HEK293 cells expressing specific NMDAR subtypes, this compound potentiated glutamate-induced calcium influx in cells expressing human NR1-NR2B receptors. nih.gov Some research suggests that this compound exhibits a larger ceiling enhancement at GluN2B-containing NMDARs compared to other subtypes. patsnap.com The modulation of GluN2B is significant as this subunit is implicated in various forms of synaptic plasticity and its dysregulation has been linked to depression. researchgate.netcas.cz

Implications for Other GluN2 Subtypes

NMDAR SubtypeEffect of this compoundPotency (EC50)
GluN2A Potentiation (inverted-U dose-response)9.9 ± 0.5 nM
GluN2B Potentiation (larger ceiling enhancement)35.0 ± 0.7 nM
GluN2C Potentiation (inverted-U dose-response)9.7 ± 0.6 nM
GluN2D No effectNot applicable
Data sourced from a study on recombinant NMDARs expressed in HEK 293 cells. patsnap.com

Downstream Signaling Pathways and Synaptic Function Enhancement

The positive allosteric modulation of NMDARs by this compound initiates a cascade of intracellular signaling events that ultimately lead to enhanced synaptic function and plasticity. A single dose of this compound has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, for up to two weeks in rodent models. mdpi.com

This enhancement of synaptic plasticity is thought to be mediated through the activation of several key downstream signaling pathways. mdpi.com Similar to other rapid-acting antidepressants like ketamine, this compound treatment has been associated with the activation of the Akt/mTOR signaling pathway. researchgate.netmdpi.com This pathway is crucial for protein synthesis required for synaptogenesis and strengthening synaptic connections. nih.gov

Furthermore, the antidepressant effects of related compounds have been shown to be dependent on the release of brain-derived neurotrophic factor (BDNF). mdpi.commdpi.com BDNF, through its receptor TrkB, plays a critical role in neuronal survival, growth, and the regulation of synaptic plasticity. mdpi.comnih.gov The activation of these downstream pathways by this compound leads to an increase in synaptic proteins in the prefrontal cortex, contributing to the structural and functional changes that underlie its rapid and sustained antidepressant-like effects. researchgate.netmdpi.com

Promotion of Activity-Dependent Synaptic Plasticity

This compound functions as a positive allosteric modulator of the NMDA receptor, meaning it enhances the receptor's function in the presence of its natural ligands, glutamate and glycine. drugtargetreview.comnih.govmdpi.com This modulation is key to its ability to promote activity-dependent synaptic plasticity, the process by which the strength of a synapse is altered as a result of its own activity. nih.govresearchgate.net

By binding to a unique site on the NMDA receptor, distinct from the glycine co-agonist site, this compound facilitates an increase in NMDAR-mediated calcium influx in neurons. wikipedia.orgnih.govmedchemexpress.com This influx of calcium is a critical trigger for the intracellular signaling cascades that lead to long-lasting changes in synaptic strength. mdpi.com Preclinical studies have demonstrated that this compound rapidly and persistently enhances this activity-dependent synaptic plasticity. nih.govnih.govresearchgate.net This effect is believed to be the primary mechanism underlying its observed rapid and sustained antidepressant-like effects in rodent models. nih.govnih.govresearchgate.net

The enhancement of synaptic plasticity by this compound is not a constant, indiscriminate effect. Instead, it potentiates the receptor's activity only when it is naturally activated by neurotransmitters, thus amplifying the brain's own signaling pathways involved in neuroplasticity. mdpi.com This targeted modulation is a distinguishing feature compared to other NMDA receptor-targeting agents. mdpi.com

Enhancement of Long-Term Potentiation (LTP) in Hippocampal and Medial Prefrontal Cortex Circuits

A key manifestation of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. frontiersin.org LTP is widely considered a cellular correlate of learning and memory. frontiersin.org this compound has been shown to robustly enhance LTP in critical brain circuits implicated in mood and cognition, namely the hippocampus and the medial prefrontal cortex (mPFC). nih.govbiospace.comufrn.br

In vitro studies using brain slices from these regions have demonstrated that this compound facilitates the induction and enhances the magnitude of LTP. nih.govresearchgate.net A single dose of this compound has been shown to produce a long-lasting enhancement of LTP, with effects observed for up to two weeks. mdpi.com This sustained potentiation of synaptic transmission in the hippocampus and mPFC is a core component of its mechanism of action. nih.govnih.govbiospace.com

The ability of this compound to enhance LTP in the vHPC-mPFC pathway is particularly relevant, as this pathway is crucial for the processing of spatial memory and is implicated in the pathophysiology of depression. nih.gov The potentiation of this pathway may facilitate the interplay between the hippocampus and prefrontal cortex necessary for the long-term storage of memories and regulation of mood. nih.gov

Enhancement of Long-Term Potentiation (LTP) by this compound
Brain RegionExperimental ModelKey FindingReference
HippocampusIn vitro rat hippocampal slicesThis compound persistently enhanced activity-dependent synaptic plasticity (LTP). nih.gov
Medial Prefrontal Cortex (mPFC)In vitro rat mPFC slicesThis compound enhanced NMDAR-mediated EPSCs and facilitated LTP. nih.govresearchgate.net
Hippocampus and mPFCIn vivo rat modelsA single oral dose induced a long-lasting enhancement of LTP. researchgate.net

Convergence with Neurotrophic Factor Pathways and Synaptic Protein Upregulation

The effects of this compound on synaptic plasticity are intertwined with the activity of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). mdpi.com The relationship between NMDA receptors and BDNF is reciprocal; NMDA receptor activation can increase BDNF expression, and BDNF, in turn, can enhance the function and expression of NMDA receptors. mdpi.com The therapeutic effects of many antidepressants are linked to their ability to upregulate BDNF. mdpi.com

This compound's positive modulation of NMDA receptors is thought to stimulate BDNF production and release. mdpi.com BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades, including the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.combiomolther.org The mTOR pathway is crucial for regulating the synthesis of synaptic proteins, which are the building blocks for creating and strengthening synapses. biomolther.org

Research has shown that the antidepressant effects of related compounds are dependent on BDNF release and are associated with the activation of the mTOR signaling pathway. mdpi.com This leads to an increase in the synthesis of key synaptic proteins. While direct studies on this compound's effect on specific protein levels are emerging, related research indicates that such mechanisms lead to an upregulation of proteins like the AMPA receptor subunit GluA1 and the postsynaptic density protein PSD-95. researchgate.netx-mol.net These proteins are essential for the structural and functional integrity of synapses. researchgate.net

Convergence with Neurotrophic Pathways and Synaptic Protein Upregulation
Pathway/ProteinRole in Synaptic PlasticityHypothesized Effect of this compoundReference
BDNF (Brain-Derived Neurotrophic Factor)Promotes neurogenesis, synaptic plasticity, and neuronal survival.Stimulates production and release. mdpi.commdpi.com
mTOR (mammalian Target of Rapamycin)Regulates synaptic protein synthesis.Activates the signaling pathway. mdpi.combiomolther.org
GluA1 (AMPA Receptor Subunit)Component of AMPA receptors, crucial for fast synaptic transmission.Upregulation of expression. researchgate.net
PSD-95 (Postsynaptic Density Protein 95)Scaffolding protein that organizes synaptic structure.Upregulation of expression. researchgate.net
SynapsinRegulates neurotransmitter release from presynaptic terminals.Potential for upregulation. x-mol.net

Preclinical Efficacy and Mechanistic Studies in Animal Models

Behavioral Neuroscience Assessments of Zelquistinel Efficacy

Exploration of Antidepressant-Like Effects in Rodent Models

Preclinical research has consistently demonstrated the antidepressant-like effects of this compound in various rodent models. A single oral dose of this compound has been shown to produce rapid and sustained antidepressant-like effects. nih.govnih.gov These effects are observed within an hour of administration and can last for over seven days. businesswire.com

In the rat forced swim test (FST), a common model for assessing antidepressant activity, this compound significantly reduced immobility time. nih.gov This effect was observed at a range of doses, with a notable U-shaped dose-response curve where both very low and very high doses were less effective. nih.gov The chronic social defeat (CSD) mouse model, which mimics aspects of stress-induced depression, also revealed the efficacy of this compound. nih.govresearchgate.net In this model, the compound restored social approach behavior in mice susceptible to stress. researchgate.net

Rodent Model Key Findings Citation
Rat Forced Swim Test (FST)Reduced immobility time, indicating antidepressant-like activity. nih.gov
Chronic Social Defeat (CSD) Mouse ModelRestored social approach behavior in stress-susceptible mice. nih.govresearchgate.net

Investigation of Social and Behavioral Deficits in Neurodevelopmental Disorder Models

Research has also explored the potential of this compound in addressing behavioral symptoms associated with neurodevelopmental disorders. gateneuro.com Studies have utilized mouse models of Autism Spectrum Disorder (ASD), including those with genetic mutations (Shank3 and Fmr1 null mice) and those exposed to environmental factors (in utero valproic acid exposure). gateneuro.comnih.gov

In these ASD models, a single dose of this compound led to a dose-dependent rescue of social deficits and a reduction in stereotypic behaviors. nih.gov Furthermore, subchronic oral administration of this compound demonstrated durable effects, with behavioral improvements persisting even after the treatment was withdrawn. nih.gov In the Fmr1 null mouse model, social parameters were fully recovered for up to two weeks after the cessation of treatment. nih.gov Repeated dosing did not lead to a loss of beneficial effects; instead, the positive impact on behavior increased over the course of the daily dosing regimen. gateneuro.com

ASD Mouse Model Key Findings Citation
Shank3 Mutant MiceA single dose rescued social deficits and stereotypic behavior. Chronic administration led to long-lasting relief of autistic-like features. gateneuro.comnih.gov
Fmr1 Null MiceSubchronic treatment demonstrated durable effects on social behavior, with recovery lasting two weeks post-treatment. gateneuro.comnih.gov
Valproic Acid Exposure MiceSubchronic treatment demonstrated durable effects on social and behavioral symptoms. gateneuro.comnih.gov

Neurophysiological and Synaptic Plasticity Measures In Vivo

Sustained Enhancement of Synaptic Plasticity Following Administration

This compound's mechanism of action is closely linked to its ability to enhance synaptic plasticity, the biological process that underlies learning and memory. nih.govnih.gov Specifically, it has been shown to enhance NMDAR-mediated synaptic plasticity. wikipedia.org In vitro studies using rat hippocampal and medial prefrontal cortex slices have demonstrated that this compound potentiates long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govoup.com This enhancement of LTP is observed at concentrations that are associated with its antidepressant-like effects in vivo. nih.gov

Long-Lasting Neuroplastic Effects

A remarkable feature of this compound is the long-lasting nature of its effects on synaptic plasticity. mdpi.com Following a single oral administration in rats, the enhancement of LTP in both the hippocampus and medial prefrontal cortex can persist for an extended period. nih.govresearchgate.net Studies have documented that these metaplastic effects, or the plasticity of synaptic plasticity, are maintained for at least one week and in some cases up to two weeks after a single dose. mdpi.comnih.gov This sustained neuroplastic enhancement is thought to be a key contributor to the long-lasting antidepressant-like effects observed in behavioral models, even though the drug itself is cleared from the brain relatively quickly. gateneuro.comresearchgate.net

Assessment of Pharmacological Profile in Animal Models

The pharmacological profile of this compound has been characterized in animal models, revealing its interaction with the NMDAR system. This compound acts as a positive allosteric modulator at a unique binding site on the NMDAR, independent of the glycine (B1666218) co-agonist site. wikipedia.org This mechanism is shared with its precursor, rapastinel (B1663592), but this compound exhibits greater potency and improved drug-like properties, including oral bioavailability. wikipedia.orgnih.gov

Studies have shown that this compound potentiates NMDAR currents, particularly at NR2A, NR2B, and NR2C-containing receptors. patsnap.com It does not appear to affect NR2D-containing NMDARs. patsnap.com The potentiation of NMDARs by this compound is thought to occur through a long-distance mechanism that reduces calcium-calmodulin-dependent inactivation of the receptor. patsnap.com

Evaluation of Central Nervous System Effects

Preclinical research in animal models demonstrates that this compound produces significant, rapid, and sustained effects on the central nervous system (CNS), primarily through the positive allosteric modulation of the N-methyl-D-aspartate receptor (NMDAR). nih.govgateneuro.com This modulation enhances synaptic plasticity, a key mechanism believed to underlie its antidepressant-like activity. nih.govbiospace.com

Studies have shown that a single oral administration of this compound enhances long-term potentiation (LTP), a cellular correlate of learning and memory, in key brain regions associated with depression, such as the hippocampus and the medial prefrontal cortex (mPFC). nih.govbiospace.com In rat hippocampal slices, oral doses of 10, 100, and 300 µg/kg significantly enhanced the magnitude of LTP when measured 24 hours after administration. nih.gov This enhancement of synaptic plasticity is long-lasting; a single 300 µg/kg oral dose produced an enhanced magnitude of LTP in the hippocampus for up to two weeks and in the mPFC for up to one week. nih.gov The peak effect in the mPFC was observed 24 hours post-dose, while the maximal enhancement in the hippocampus occurred one week after administration. nih.gov

These neurophysiological effects are associated with antidepressant-like behavioral responses in established rodent models of depression. nih.govnih.gov In the rat forced swim test (FST), a model used to screen for acute antidepressant efficacy, a single oral dose of this compound (ranging from 0.1 to 100 µg/kg) resulted in a rapid and dose-dependent reduction in immobility time. nih.govmedchemexpress.com This effect indicates an antidepressant-like potential. understandinganimalresearch.org.uk

Furthermore, in the chronic social defeat (CSD) mouse model, which measures sustained antidepressant-like effects in response to stress, this compound restored social approach behavior in stress-susceptible mice. nih.govresearchgate.net A single oral dose of 30 µg/kg was sufficient to reverse the social avoidance phenotype, a core symptom in this model. nih.gov These findings suggest that the concentrations of this compound that elicit antidepressant-like behaviors are also those that increase NMDAR function and enhance synaptic plasticity. nih.govnih.gov

Table 1: Summary of this compound's Central Nervous System Effects in Preclinical Models

Model/Assay Animal Key Findings Effective Dose Range Source
In Vitro LTP Rat Significantly enhanced magnitude of LTP in hippocampal slices. 10 - 300 µg/kg (oral) nih.gov
Ex Vivo LTP Rat A single dose enhanced LTP magnitude for up to 2 weeks in the hippocampus and 1 week in the mPFC. 300 µg/kg (oral) nih.gov
Forced Swim Test (FST) Rat Rapid and sustained reduction in immobility time. 0.1 - 100 µg/kg (oral) nih.govmedchemexpress.com

Differentiation from NMDAR Antagonists in Behavioral Paradigms

This compound's mechanism as a positive allosteric modulator of the NMDAR distinguishes it from NMDAR antagonists like ketamine and phencyclidine (PCP), which act by blocking the receptor channel. nih.govbiospace.comfrontiersin.org This fundamental difference in interaction with the NMDAR translates to distinct behavioral profiles in animal models, particularly concerning side effects commonly associated with antagonists. nih.gov

A key area of differentiation is the absence of motor impairment and sedative-like effects with this compound at therapeutic and supratherapeutic doses. nih.gov In the rotarod test in rats, a paradigm used to assess motor coordination, this compound administered at a high oral dose of 10 mg/kg did not alter the animals' fall latencies. nih.gov This is in stark contrast to the NMDAR antagonist ketamine, which impairs motor performance in this test. nih.gov This finding suggests that this compound does not produce the ataxia or motor coordination deficits that are characteristic side effects of NMDAR antagonists. nih.gov

Furthermore, this compound has demonstrated the ability to counteract the psychotomimetic-like effects induced by NMDAR antagonists. nih.gov In the phencyclidine (PCP)-induced hyperlocomotion model in rats, which is often used to model psychosis-like symptoms, this compound dose-dependently inhibited the excessive motor activity caused by PCP. nih.govnih.gov Significant inhibition was observed at oral doses of 30 and 300 µg/kg. nih.gov This reversal of PCP-induced hyperlocomotion provides further evidence that this compound's mechanism is through the positive modulation of NMDARs and suggests a lack of the psychotomimetic liability associated with NMDAR channel blockers. nih.gov While NMDAR antagonists are known to sometimes impair learning performance in certain tasks, this compound's enhancement of LTP suggests a pro-cognitive profile. nih.govunderstandinganimalresearch.org.uk

These behavioral studies underscore a critical distinction: this compound enhances NMDAR-mediated synaptic plasticity to achieve its therapeutic-like effects without causing the disruptive side effects linked to NMDAR antagonism. nih.govbiospace.com

Table 2: Behavioral Differentiation of this compound from NMDAR Antagonists

Behavioral Paradigm Animal This compound Effect NMDAR Antagonist Effect (e.g., Ketamine, PCP) Source
Rotarod Test Rat No impact on motor coordination or fall latency at 10 mg/kg (oral). Impaired motor coordination (ataxia). nih.gov

Table of Compounds

Compound Name
This compound
Ketamine
Phencyclidine (PCP)
Gabapentin
MDL 105,519
D-serine

In Vitro Mechanistic Characterization of Zelquistinel

Functional Assays of NMDAR Activity

Functional assays have been crucial in elucidating the modulatory effects of Zelquistinel on NMDARs. These studies have utilized both cultured neurons and recombinant cell lines to characterize its activity.

Studies using calcium imaging in cultured rat cortical neurons have demonstrated that this compound potentiates NMDAR-mediated calcium influx. nih.govmedchemexpress.com While this compound alone (at concentrations from 0.1 to 1000 nM) does not trigger an increase in intracellular calcium, when co-applied with NMDA, it enhances the NMDA-induced calcium signal. nih.gov Specifically, low concentrations of this compound (0.3–10 nM) produced a potentiation of approximately 30% of the NMDA-induced calcium influx. nih.gov Conversely, higher concentrations (≥100 nM) resulted in a partial inhibition of about 25% of the NMDAR activity. nih.gov

Further investigations in the presence of the NMDAR co-agonist D-serine showed that this compound (at concentrations of 3–60 nM) potentiated NMDA-induced increases in intracellular calcium, while concentrations of 100 nM and higher were inhibitory. nih.gov Importantly, this compound's potentiation of NMDA-induced calcium influx persists even in the presence of MDL 105,519, a competitive antagonist at the glycine (B1666218) binding site, indicating that this compound acts at a site distinct from the glycine site. mdpi.comresearchgate.net

To understand the subtype specificity of this compound, studies have been conducted in human embryonic kidney (HEK293) cells stably expressing different recombinant human NMDAR subtypes. nih.govpatsnap.com These experiments have revealed that this compound's modulatory effects are dependent on the specific NR2 subunit present in the NMDAR complex. patsnap.com

This compound potently enhanced NMDAR currents in cells expressing NR2A and NR2C-containing receptors, with EC50 values of 9.9 ± 0.5 nM and 9.7 ± 0.6 nM, respectively. patsnap.com A larger enhancement was observed at NR2B-containing NMDARs, with an EC50 of 35.0 ± 0.7 nM. patsnap.com In contrast, this compound did not affect NR2D-containing NMDARs. patsnap.com For NR2A and NR2C subtypes, this compound displayed an inverted-U shaped dose-response curve, where lower concentrations enhanced and higher concentrations suppressed NMDAR currents. patsnap.com

The mechanism behind this potentiation is thought to involve a reduction of intracellular Ca2+-calmodulin-dependent inactivation (CDI) of the NMDAR. patsnap.comnih.gov This is supported by findings that the potentiation is blocked by replacing the slow calcium chelator EGTA with the fast chelator BAPTA, as well as by the removal of the NR1 intracellular C-terminus or infusion of a calmodulin-blocking peptide. patsnap.com

Calcium Imaging in Cultured Neurons

Electrophysiological Studies of Synaptic Plasticity

Electrophysiological studies have provided direct evidence of this compound's ability to enhance synaptic plasticity, a key process for learning and memory that is often impaired in depressive disorders.

This compound has been shown to enhance the magnitude of long-term potentiation (LTP) in both the hippocampus and the medial prefrontal cortex (mPFC). nih.govresearchgate.net In rat hippocampal slices, this compound significantly enhanced the magnitude of LTP in a dose-dependent manner. nih.gov

A single oral administration of this compound resulted in a long-lasting enhancement of LTP. oup.comresearchgate.net In the hippocampus and mPFC, the effects of a single dose on enhancing LTP magnitude were observed to last for up to two weeks. oup.commdpi.comresearchgate.net This persistent enhancement of synaptic plasticity is a key finding, suggesting a mechanism for its sustained antidepressant-like effects. nih.govnih.govoup.com

In vitro slice recordings from layer II/III pyramidal neurons of the mPFC have shown that this compound potentiates NMDAR-mediated excitatory postsynaptic currents (EPSCs). nih.gov This effect was concentration-dependent, with significant enhancement of NMDA currents observed at concentrations of 50 nM and 100 nM. nih.gov However, a higher concentration of 300 nM did not produce this potentiating effect. nih.gov These findings indicate that this compound directly enhances NMDAR-mediated synaptic transmission at clinically relevant concentrations. nih.gov

Long-Term Potentiation (LTP) Induction in Brain Slices (Hippocampus and Medial Prefrontal Cortex)

Receptor Binding and Selectivity Profiling

Radioligand displacement assays have been employed to determine the binding profile and selectivity of this compound. nih.govmdpi.com These studies have confirmed that this compound does not bind to the glycine site or other known modulatory sites on the NMDAR. mdpi.com Instead, it is proposed to act at a novel binding site located in the N-terminal domain (NTD) of the GluN2 subunits. mdpi.comresearchgate.net

A broad screening of 80 different receptors, ion channels, and monoamine transporters revealed that this compound has a high degree of selectivity. nih.gov No significant off-target activities were observed at concentrations where it positively modulates NMDARs. nih.gov This high selectivity contributes to its favorable safety profile, as it is less likely to cause off-target side effects. nih.gov

Radioligand Binding Assays for Off-Target Activity

To determine its pharmacological selectivity, this compound was evaluated in a comprehensive panel of radioligand displacement assays. nih.gov These in vitro screening assays are crucial for identifying potential interactions with other receptors, ion channels, and transporters, which could predict off-target effects.

The assessment was conducted across a broad collection of 80 different molecular targets, including a variety of transmembrane and soluble receptors, ion channels, and monoamine transporters. nih.gov The screening methodology defined significant effects as any inhibition or stimulation greater than 50%. Weak to moderate effects were categorized as those falling between 25% and 50% inhibition or stimulation. nih.gov

Table 1: Overview of Target Classes Screened for this compound Off-Target Activity Explore the categories of receptors and channels tested to evaluate the selectivity of this compound.

Target ClassExamples of Screened Receptors/Channels
Amino Acid Receptors γ-aminobutyric acid (GABA), Glycine
Monoamine Receptors Dopamine, Norepinephrine, Adrenaline, 5-hydroxytryptamine (Serotonin), Histamine
Peptide Receptors Opioid, Cholecystokinin, Endothelin, Vasopressin
Other Receptors Acetylcholine (Nicotinic & Muscarinic), Cannabinoid, Steroid Nuclear Receptors
Ion Channels Voltage-gated Sodium (Na+), Potassium (K+), and Calcium (Ca2+) channels
Transporters Monoamine Transporters

This table summarizes the types of targets against which this compound was screened for off-target activity, as described in the literature. nih.gov

Characterization of Novel Binding Site Properties

This compound's mechanism of action is distinguished by its interaction with a novel binding site on the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgmedkoo.com This site is separate and distinct from the binding sites for the primary agonist glutamate (B1630785) and the co-agonists glycine and D-serine. mdpi.com

Key findings from in vitro studies characterize the unique properties of this binding site and this compound's modulatory effects:

Positive Allosteric Modulation : this compound functions as a positive allosteric modulator (PAM) of the NMDA receptor. nih.govmdpi.com This means it enhances the receptor's response to its natural ligands without activating the receptor on its own. Specifically, the modulatory effect of this compound requires the presence of glutamate. mdpi.com

Independence from the Glycine Site : A critical feature of this compound's binding is its independence from the glycine co-agonist site. mdpi.com This was demonstrated in functional assays where this compound continued to potentiate NMDA receptor-mediated calcium influx even in the presence of MDL 105,519, a competitive antagonist of the glycine site. nih.govmdpi.comresearchgate.net Radioligand displacement assays further confirmed that this compound does not bind to the glycine site. mdpi.comresearchgate.net

Novel Binding Locus : In silico modeling and site-directed mutagenesis studies have indicated that this compound shares a novel binding site with the related compound rapastinel (B1663592). mdpi.com This site is located on the N-terminal domain (NTD) of the GluN2 subunits of the NMDA receptor. mdpi.com Mutating this specific binding pocket completely eliminated the potentiation of NMDA receptor signaling by these modulators, while not affecting the normal activation by glutamate and D-serine. mdpi.com

Enhancement of Synaptic Plasticity : By binding to this unique allosteric site, this compound modulates the receptor's activity to enhance NMDA receptor-mediated synaptic plasticity, a fundamental process for learning and memory. wikipedia.orgmedkoo.com It achieves this by increasing the magnitude of NMDAR-mediated excitatory postsynaptic currents (EPSCs) and enhancing calcium ion influx through the receptor's channel. nih.gov

Structure Activity Relationships Sar and Analogue Development

Structural Basis for NMDAR Positive Allosteric Modulation by Spirocyclic β-Lactam Scaffolds

Zelquistinel's molecular architecture is centered on a distinctive spirocyclic β-lactam core, which is fundamental to its activity as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR). researchgate.net The systematic IUPAC name for this compound is tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate. wikipedia.org This structure features a 2,5-diazaspiro[3.4]octane framework, where a four-membered β-lactam ring is fused to a five-membered pyrrolidine (B122466) ring through a single shared spiro carbon atom. This arrangement imparts significant conformational rigidity, creating a constrained three-dimensional geometry that is critical for its specific interaction with the NMDAR.

This unique spirocyclic structure distinguishes this compound from conventional β-lactam compounds and is a key determinant of its receptor binding characteristics. this compound and other related compounds are thought to bind to a novel, unique site on the NMDAR, separate from the glutamate (B1630785) or glycine (B1666218) co-agonist binding sites. wikipedia.orgmdpi.commdpi.com This allosteric binding enhances NMDAR activity and mediated synaptic plasticity. wikipedia.org The modulation requires the presence of the receptor's primary agonists, glutamate and glycine, indicating a use-dependent mechanism of action. mdpi.comelifesciences.org The interaction of the spirocyclic scaffold with this allosteric site is believed to induce a conformational change in the NMDAR, potentiating ion transfer and enhancing the receptor's response to agonist binding. mdpi.com This positive modulation of the NMDAR, driven by the specific spirocyclic β-lactam structure, underpins its biological effects. researchgate.net

Comparative Analysis with Precursor Compounds (e.g., Rapastinel (B1663592), Apimostinel)

This compound represents a third-generation compound in the "stinel" class of NMDAR modulators, developed to improve upon the properties of its predecessors, Rapastinel (GLYX-13) and Apimostinel. mdpi.com Unlike Rapastinel and Apimostinel, which are amidated tetrapeptides, this compound is a non-peptide small molecule. mdpi.comresearchgate.netnih.gov This fundamental structural difference overcomes the significant limitations of peptide-based drugs, such as poor oral bioavailability and a short plasma half-life, which necessitated intravenous administration for Rapastinel. nih.govoup.comresearchgate.net

Apimostinel was a structural modification of Rapastinel, with an added benzyl (B1604629) group that improved its bioavailability and binding affinity. mdpi.com However, this compound's design represents a more significant evolutionary step. It is orally bioavailable with a longer half-life and demonstrates substantially greater potency. wikipedia.orgoup.combiospace.com In a calcium influx assay, this compound potentiated NMDAR activity at a five-fold lower concentration than Rapastinel. mdpi.comresearchgate.net Other reports suggest it may be up to 1000-fold more potent. biospace.com All three compounds act as NMDAR PAMs, but this compound's mechanism is independent of the glycine site, unlike the earlier characterizations of Rapastinel. mdpi.commdpi.comresearchgate.net

Design Principles for Enhanced Potency and Pharmacological Properties

The development of this compound from its peptide-based precursors was guided by key design principles aimed at optimizing its drug-like properties for clinical use. A primary objective was to move away from the peptide structure of Rapastinel and Apimostinel to create a small, non-peptide molecule. nih.govresearchgate.net This was achieved by designing the spirocyclic β-lactam scaffold, which serves as a peptidomimetic, retaining the necessary pharmacophore for NMDAR modulation while eliminating the inherent liabilities of peptides, such as susceptibility to enzymatic degradation and poor membrane permeability. mdpi.comresearchgate.net

This strategic shift resulted in a compound with significantly improved pharmacological properties. wikipedia.org The most critical improvement was achieving high oral bioavailability, estimated to be near complete, allowing for oral administration—a distinct advantage over the intravenous-only Rapastinel. wikipedia.orgoup.com Furthermore, the design enhanced the compound's potency and duration of action. wikipedia.orgbiospace.com this compound exhibits a longer plasma half-life compared to Rapastinel and demonstrates a greater therapeutic dose range. oup.combiospace.com The design also ensured that this compound positively modulates NMDARs to enhance synaptic plasticity, the core mechanism for its therapeutic effects, without directly blocking the receptor channel like antagonists such as ketamine. biospace.comdrugtargetreview.com These enhancements in oral availability, potency, and pharmacokinetic profile represent a significant advancement in the development of NMDAR-targeted therapeutics. oup.com

Synthetic Methodologies for this compound and Related NMDAR Modulators

The synthesis of this compound and its characteristic 2,5-diazaspiro[3.4]octane-3-one core involves a stereocontrolled multi-step process. While specific, proprietary details of the industrial synthesis may vary, the key chemical transformations have been outlined in the scientific literature. smolecule.com A crucial step in forming the spirocyclic framework is a Ring-Closing Metathesis (RCM) reaction. This reaction utilizes a diene precursor and is catalyzed by a ruthenium-based catalyst, such as the Grubbs II catalyst, to efficiently construct the bicyclic system.

Following the formation of the spiro-ring system, a subsequent key step is an oxidative lactamization. This transformation converts an intermediate amine into the final β-lactam ring. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), which yields the 3-oxo lactam structure. The synthesis also involves the precise introduction of functional groups and the control of multiple stereocenters—(4S), (2S), and (3R)—which are critical for the compound's biological activity. The final stages of the synthesis involve the coupling of the side chain and subsequent purification, often using chromatographic techniques, to isolate the final, highly pure active pharmaceutical ingredient. smolecule.com

Computational and Theoretical Modeling Approaches

In Silico Prediction of NMDAR Binding Sites and Interaction Dynamics

Computational modeling has been pivotal in elucidating the unique mechanism of action of zelquistinel. Unlike other NMDAR modulators that interact with well-characterized locations such as the glutamate (B1630785) or glycine (B1666218) binding sites, this compound and related compounds, known as "stinels," act at a novel allosteric site. mdpi.comresearchgate.net Initial in silico modeling predicted a novel binding site for the parent compound, rapastinel (B1663592), located in the N-terminal domain (NTD) of the GluN2 subunits of the NMDA receptor. mdpi.comresearchgate.net This computational prediction was subsequently confirmed for this compound through functional assays and site-directed mutagenesis. mdpi.comresearchgate.net

Radioligand displacement assays have definitively shown that this compound does not bind to the glycine site or other known modulatory sites on the NMDAR complex. mdpi.comresearchgate.net Further experiments demonstrated that this compound potentiates NMDAR activity even in the presence of a competitive glycine site antagonist, MDL 105,519, confirming its action is independent of the glycine co-agonist site. mdpi.comnih.govresearchgate.net The potentiation of NMDAR reactivity by this compound requires the presence of the primary agonist, glutamate. mdpi.com

Site-directed mutagenesis studies targeting the putative binding pocket identified by in silico models were crucial. While mutations in this area did not affect the normal activation of the NMDAR by glutamate and D-serine, they completely abolished the potentiating effect of rapastinel and this compound. mdpi.comresearchgate.net These findings collectively indicate that this compound binds to a unique, extracellularly located site on the NMDAR, initiating a long-distance conformational change that modulates receptor function. researchgate.netpatsnap.com This allosteric interaction enhances NMDAR-mediated synaptic plasticity without directly competing with endogenous ligands. wikipedia.orgmedkoo.com

Computational Neuroscience Models of Synaptic Plasticity Modulation

Computational neuroscience provides essential tools for understanding how pharmacological agents like this compound modulate synaptic plasticity, the cellular basis for learning and memory. mdpi.comnih.gov While specific models exclusively simulating this compound's effects are not yet detailed in the literature, existing computational frameworks for synaptic plasticity are highly relevant to its mechanism of action. This compound is known to produce rapid and sustained antidepressant-like effects by enhancing activity-dependent, long-term potentiation (LTP) of synaptic transmission. nih.govnih.gov

Computational models of synaptic plasticity often focus on the complex interplay of ion channels, enzymes, and signaling pathways initiated by NMDAR activation. nih.gov These models simulate key processes such as:

Calcium Dynamics: NMDAR activation leads to calcium influx into the postsynaptic neuron, a critical trigger for plasticity. mdpi.comodu.edu Computational models can simulate the concentration and diffusion of calcium ions within dendritic spines and their interaction with downstream effectors. nih.govodu.edu this compound's potentiation of NMDAR currents would be represented in such models as an increase in calcium influx for a given level of synaptic activity. patsnap.com

Signaling Cascades: Models incorporate the complex biochemical reactions that follow calcium influx, including the activation of enzymes like CaMKII. nih.gov These simulations can test how the persistent activation of such enzymes, a hallmark of LTP, can arise from transient signals and lead to stable changes in synaptic strength. nih.gov

Receptor Trafficking: Biophysical computational models are used to simulate the movement and membrane insertion of AMPA receptors, a key mechanism for expressing LTP. mdpi.com By enhancing NMDAR-dependent signaling, this compound is thought to promote these downstream structural and functional changes.

These theoretical frameworks allow researchers to investigate how a positive allosteric modulator (PAM) like this compound can shift the threshold for inducing LTP, making synapses more sensitive to plasticity-inducing stimuli. nih.gov By integrating molecular-level data into network-level simulations, computational neuroscience helps bridge the gap between this compound's effect on a single receptor and its broader impact on neural circuit function and behavior. mdpi.com

Quantitative Modeling of Dose-Response Relationships and Synaptic Efficacy

Quantitative modeling of this compound's effects has been crucial for characterizing its potency and subtype specificity. Electrophysiological studies using HEK 293 cells expressing specific recombinant NMDAR subunits have provided detailed dose-response data. These studies show that this compound acts as a potent positive allosteric modulator with distinct effects depending on the GluN2 subunit present. patsnap.com

This compound demonstrated potent enhancement of NMDAR currents at NR2A- and NR2C-containing receptors, with similar EC50 values. It produced a larger ceiling enhancement at NR2B-containing NMDARs, albeit with a slightly lower potency. The compound did not affect NR2D-containing NMDARs. patsnap.com For receptors containing NR2A and NR2C subunits, this compound exhibited an inverted-U shaped dose-response relationship, where low concentrations caused enhancement and higher concentrations led to a suppression of NMDAR currents. patsnap.com

NMDAR SubunitEffectEC50 Value
NR2A Potentiation9.9 ± 0.5 nM
NR2B Potentiation (larger ceiling effect)35.0 ± 0.7 nM
NR2C Potentiation9.7 ± 0.6 nM
NR2D No effectN/A
This table summarizes the half-maximal effective concentration (EC50) of this compound on different NMDA receptor subtypes as determined in studies using HEK 293 cells expressing recombinant receptors. patsnap.com

In studies measuring synaptic efficacy, such as the enhancement of LTP in rodent brain slices, this compound also shows a clear dose-dependent effect. A single oral administration significantly enhanced the magnitude of LTP in both the hippocampus and medial prefrontal cortex (mPFC). nih.gov This enhancement was observed at doses as low as 10 µg/kg, with effects lasting for up to two weeks. nih.gov These quantitative data demonstrate that the concentrations of this compound that enhance synaptic plasticity in vitro and ex vivo correspond to the doses that produce antidepressant-like effects in animal models. researchgate.netnih.govnih.gov

Application of Computational Tools in Drug Discovery and Optimization of NMDAR PAMs

Computational tools are indispensable in modern drug discovery, particularly for complex targets like the NMDA receptor. mdpi.comfrontiersin.org The development and understanding of NMDAR positive allosteric modulators (PAMs), including this compound, have been significantly advanced by these approaches.

In silico methods play a critical role from initial hit identification to lead optimization. frontiersin.org For NMDAR PAMs, computational screening of compound libraries can identify novel chemical scaffolds that may allosterically modulate the receptor. The discovery of the novel binding site for the stinel class, to which this compound belongs, was driven by in silico modeling. mdpi.comresearchgate.net This computational prediction guided subsequent biological experiments, such as site-directed mutagenesis, which ultimately validated the target site and provided a structural framework for designing next-generation compounds. mdpi.comphcogres.com

Furthermore, computational approaches like molecular docking and pharmacophore modeling are used to understand the structural requirements for ligand binding and activity. frontiersin.org These models help rationalize the observed structure-activity relationships, explaining why small changes to a molecule's structure can lead to significant differences in potency or subtype selectivity. By predicting how a compound will interact with its binding pocket, these tools enable the rational design of optimized molecules with improved drug-like properties, such as increased potency and better oral bioavailability, which are key advantages of this compound over its predecessor, rapastinel. wikipedia.orgmedkoo.com The use of computational tools accelerates the drug discovery cycle, reduces the reliance on costly and time-consuming experimental screening, and provides a deeper mechanistic understanding of how NMDAR PAMs exert their therapeutic effects. frontiersin.org

Translational Research Paradigms and Future Directions

Bridging Preclinical Findings to Advanced Research Frameworks

The translation of preclinical data into successful clinical outcomes is a cornerstone of modern drug development. For zelquistinel, this journey began with robust preclinical evidence demonstrating its rapid and sustained antidepressant-like effects in rodent models. nih.govresearchgate.netnih.gov A single oral dose of this compound was shown to produce these effects by positively modulating NMDARs and enhancing activity-dependent long-term synaptic plasticity. nih.govresearchgate.netoup.com These foundational studies have been instrumental in building a translational data package that supports its advancement into clinical trials for major depressive disorder (MDD). biospace.comacs.org

The development of this compound is supported by a predictive dose model that has shown consistency across a class of NMDAR modulators. biospace.com This model, combined with a strong translational data package from studies involving approximately 350 patients, has provided a de-risking framework for its clinical development. biospace.com The insights gained from preclinical work, particularly regarding its high oral bioavailability and brain exposure, have been crucial in designing clinical studies. biospace.combusinesswire.com

Advancing Event-Driven Pharmacology for Sustained Neuroplasticity

This compound is a key exemplar of "event-driven pharmacology," a concept that is reshaping the understanding of therapeutic effects in neuropsychiatry. gateneuro.comdrugtargetreview.comdrugdiscoverytrends.com This paradigm posits that a single dose of a drug can initiate a cascade of long-lasting changes in synaptic structure and function, effects that persist long after the drug has been cleared from the body. gateneuro.comdrugtargetreview.com This is a departure from the traditional occupancy-based model, which relies on the continuous presence of a drug at its target receptor. drugdiscoverytrends.com

Preclinical studies have demonstrated that a single administration of this compound can lead to a sustained enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, for up to two weeks. nih.govnih.gov This sustained neuroplasticity is believed to be the foundation of its rapid and enduring antidepressant-like effects. nih.govnih.gov The concept of event-driven pharmacology is critical for optimizing dosing strategies, suggesting that infrequent dosing may be sufficient to maintain therapeutic benefits, thereby improving treatment adherence and reducing potential side effects. gateneuro.comdrugtargetreview.comdrugdiscoverytrends.com Research has shown that while single doses of this compound enhance synaptic strength and learning, daily dosing can suppress this beneficial effect, whereas weekly dosing sustains or increases it. gateneuro.com

Integration of Multi-Omics and Biomarker Research in NMDAR Modulation Studies

The development of this compound has been significantly enhanced by the integration of multi-omics and biomarker research. These approaches are crucial for understanding the complex biological changes induced by NMDAR modulation and for identifying patients who are most likely to respond to treatment. acs.orgmedchemexpress.com

A key biomarker strategy in the clinical development of this compound is the use of electroencephalography (EEG). biospace.combeacon.bio EEG can provide a quantitative measure of target engagement by detecting specific signatures of NMDAR activation in the brain. biospace.combeacon.bio For instance, an increase in alpha frequency in the frontal cortex has been associated with the antidepressant effects of NMDAR modulators. drugdiscoverytrends.com Gate Neurosciences, the company developing this compound, has partnered with Beacon Biosignals to utilize their FDA-cleared Dreem™ 3S headband device for exploratory EEG and sleep analyses in upcoming Phase 2 trials. beacon.bio This collaboration aims to gain deeper insights into patient diagnoses, treatment response, and target activation. beacon.bio

Furthermore, the integration of multi-omics approaches, which analyze various biological data sets such as genomics, proteomics, and metabolomics, holds the promise of identifying novel biomarkers and providing a more holistic understanding of the therapeutic effects of this compound. drugtargetreview.comccmu.edu.cn This type of research is essential for moving towards a more personalized approach to treating neuropsychiatric disorders.

Development of Predictive Models for Therapeutic Outcomes

A significant challenge in the treatment of neuropsychiatric disorders is the variability in patient response to medication. The development of predictive models for therapeutic outcomes is therefore a critical area of research. For this compound, this involves leveraging its robust translational data package and predictive dose model. biospace.comacs.org

Syndeio Biosciences, which is advancing the clinical development of this compound, utilizes a proprietary platform called the Boost™ Synapse Pharmacology Platform. patsnap.comsyndeio.bio This platform integrates molecular, functional, and behavioral models to predict treatment outcomes and inform dosing strategies for synaptogenic agents like this compound. patsnap.comsyndeio.bio The platform is built upon the foundational work of leading scientists in the fields of synaptic biology and translational neuroscience. patsnap.comsyndeio.bio By combining preclinical data with clinical observations, these predictive models aim to increase the confidence in the potential therapeutic benefits of this compound and guide its development for various synaptopathies. acs.orgpatsnap.com

Unexplored Therapeutic Applications and Synaptopathies Beyond Primary Indications

While the primary focus of this compound's development has been major depressive disorder, its mechanism of action suggests potential therapeutic applications in a range of other synaptopathies—disorders rooted in synaptic dysfunction. biospace.comdrugtargetreview.compatsnap.com These include conditions such as Alzheimer's disease, schizophrenia, and autism spectrum disorder (ASD). drugtargetreview.compatsnap.comgateneuro.com

Recent preclinical studies have shown that this compound can relieve core behavioral symptoms in mouse models of ASD. patsnap.comgateneuro.com A single dose was found to rescue social deficits and stereotypic behavior in a dose-dependent manner. patsnap.com This suggests that enhancing synaptic plasticity through NMDAR modulation could be a viable therapeutic strategy for neurodevelopmental disorders. gateneuro.com

Furthermore, Syndeio Biosciences has announced plans to initiate a "synaptic biomarker trial" for this compound in Alzheimer's disease. acs.orgsyndeio.bio This highlights the growing interest in exploring the potential of this compound to address the cognitive decline associated with neurodegenerative disorders. The ability of this compound to promote neuroplasticity could be beneficial in counteracting the synaptic loss that is a hallmark of Alzheimer's disease. frontiersin.org

Methodological Advancements in NMDAR Pharmacology Research

The research and development of this compound have benefited from and contributed to methodological advancements in NMDAR pharmacology. The study of NMDARs has evolved significantly, from early pharmacological characterization to the use of sophisticated techniques like cryo-electron microscopy (cryo-EM) to understand the receptor's structure and function at a molecular level. nih.govnih.govfrontiersin.org

The development of subtype-selective NMDAR modulators like this compound has been a key focus of this research. nih.gov this compound is a positive allosteric modulator that binds to a unique site on the NMDAR, distinct from the glycine (B1666218) site, and shows selectivity for certain GluN2 subunits. researchgate.netpatsnap.comsmolecule.com This specificity is crucial for achieving therapeutic effects while minimizing the side effects associated with non-selective NMDAR antagonists like ketamine. researchgate.netbiospace.com

Methodologies used to study this compound include in vitro functional assays in cultured neurons and cell lines expressing specific NMDAR subtypes, as well as in vivo electrophysiology to measure synaptic plasticity in brain slices. nih.govresearchgate.net Behavioral models in rodents, such as the forced swim test and the chronic social defeat model, have been essential for demonstrating its antidepressant-like effects. nih.govresearchgate.net These advanced methodologies are critical for elucidating the precise mechanisms of action of novel NMDAR modulators and for advancing the field of neuropharmacology. nih.govpatsnap.com

Conclusion

Summary of Zelquistinel's Contribution to NMDAR Pharmacology

This compound represents a significant advancement in the field of N-methyl-D-aspartate receptor (NMDAR) pharmacology, primarily through its novel mechanism of action and improved drug-like properties compared to its predecessors. nih.govwikipedia.orgmedkoo.com It functions as a positive allosteric modulator (PAM) of the NMDAR, enhancing synaptic plasticity, which is often impaired in various neuropsychiatric and cognitive disorders. drugtargetreview.comresearchgate.net

A key contribution of this compound is its unique binding site on the NMDAR complex, which is independent of the glycine (B1666218) co-agonist site. nih.govwikipedia.orgmedkoo.com This distinguishes it from other NMDAR modulators and is thought to contribute to its favorable tolerability profile, notably the absence of psychotomimetic side effects associated with NMDAR antagonists like ketamine. mdpi.com Research has demonstrated that this compound potentiates NMDAR-mediated calcium influx even in the presence of a glycine site antagonist, confirming its distinct mechanism. nih.govresearchgate.netoup.com

Preclinical studies have consistently shown that this compound produces rapid and sustained antidepressant-like effects in animal models. nih.gov A single oral dose can elicit these effects within an hour, with the benefits lasting for over a week. businesswire.com This rapid and durable response is linked to its ability to enhance activity-dependent, long-term synaptic plasticity, specifically long-term potentiation (LTP), in key brain regions like the hippocampus and medial prefrontal cortex. nih.govresearchgate.netbusinesswire.com

Furthermore, this compound is an orally bioavailable small molecule, a significant advantage over the peptide-based NMDAR modulator, rapastinel (B1663592). nih.govwikipedia.orgmedkoo.com This allows for more convenient administration and contributes to its potential as a widespread therapeutic agent. pharmaceutical-technology.com

Interactive Table: Summary of this compound's Preclinical and Mechanistic Findings

Feature Finding Source(s)
Mechanism of Action Positive allosteric modulator of the NMDAR, acting at a novel site independent of the glycine binding site. nih.govwikipedia.orgmedkoo.commdpi.com
Effect on NMDAR Function Potentiates NMDAR-mediated intracellular calcium signaling and enhances NMDAR-mediated excitatory postsynaptic currents (EPSCs). nih.govoup.compatsnap.com
Impact on Synaptic Plasticity Enhances activity-dependent long-term potentiation (LTP) in the hippocampus and medial prefrontal cortex. nih.govresearchgate.netbusinesswire.com
Pharmacological Profile Orally bioavailable small molecule with improved drug-like properties compared to rapastinel. nih.govwikipedia.orgmedkoo.com
Preclinical Efficacy Demonstrates rapid and sustained antidepressant-like effects in rodent models. nih.govbusinesswire.com

| Subtype Specificity | Potently enhances NMDAR currents at NR2A and NR2C-containing receptors, with a larger enhancement at NR2B-containing receptors, and no effect on NR2D-containing NMDARs. | patsnap.com |

Outstanding Questions and Future Research Trajectories

Despite the promising data on this compound, several questions remain, paving the way for future research. A primary focus will be to further elucidate the precise molecular interactions at its novel binding site on the NMDAR complex. While it is known to be distinct from other sites, a detailed characterization of this interaction will be crucial for understanding its modulatory effects and for the design of future molecules. mdpi.com

The long-term consequences of sustained NMDAR potentiation are not yet fully understood. Future studies should investigate the potential for compensatory changes in the brain, such as the induction of long-term depression (LTD), with chronic this compound administration. drugtargetreview.com Understanding how to optimize dosing regimens to maximize and maintain enhanced synaptic potentiation while minimizing any potential negative compensatory effects is a key future goal. drugtargetreview.com

While this compound has shown efficacy in models of major depressive disorder (MDD), its therapeutic potential in other neurological and psychiatric conditions characterized by synaptic dysfunction is an exciting area for exploration. drugtargetreview.comgateneuro.com Preclinical research has already suggested potential benefits in models of Autism Spectrum Disorder (ASD). gateneuro.com Further investigation into its utility for conditions such as schizophrenia, Alzheimer's disease, and anxiety disorders is warranted. drugtargetreview.comgateneuro.com

The translation of preclinical findings to clinical efficacy is a critical ongoing trajectory. Phase II clinical trials are underway to confirm the antidepressant effects observed in earlier studies and to further establish the safety and tolerability profile in larger patient populations with MDD. drugtargetreview.compharmaceutical-technology.compatsnap.com These trials will provide crucial data on the optimal dosing and treatment duration in humans. pharmaceutical-technology.com

Finally, identifying biomarkers that can predict a patient's response to this compound would be a significant step towards precision medicine in psychiatry. gateneuro.com Research into electroencephalography (EEG) and other biomarkers could help identify individuals most likely to benefit from this novel therapeutic approach. businesswire.com

Interactive Table: Future Research Directions for this compound

Research Area Key Questions Potential Impact
Molecular Pharmacology What is the precise molecular structure of the this compound binding site on the NMDAR? How does binding at this site allosterically modulate receptor function? Facilitate the design of next-generation NMDAR modulators with improved specificity and efficacy.
Long-Term Effects What are the neurobiological consequences of chronic NMDAR potentiation with this compound? Does it induce compensatory synaptic changes? Inform optimal long-term dosing strategies to ensure sustained therapeutic benefit.
Expanded Therapeutic Indications Can this compound be effective in treating other CNS disorders with synaptic deficits, such as schizophrenia, Alzheimer's disease, or anxiety disorders? Broaden the clinical utility of this compound and provide new treatment options for a range of debilitating conditions.
Clinical Validation Can the rapid and sustained antidepressant effects observed in preclinical models be replicated in large-scale Phase II and III clinical trials for MDD? Establish this compound as a novel and effective treatment for major depressive disorder.

| Biomarker Development | Can specific biomarkers (e.g., EEG patterns) predict which patients are most likely to respond to this compound treatment? | Enable a personalized medicine approach to treating depression and other CNS disorders. |

Q & A

Q. What is the proposed mechanism of action for Zelquistinel’s rapid antidepressant effects?

this compound acts as a novel NMDA receptor (NMDAR) allosteric modulator, enhancing activity-dependent synaptic plasticity (long-term potentiation, LTP) in hippocampal and medial prefrontal cortex (mPFC) circuits. It binds to a unique NMDAR site, increasing receptor function without inducing sedation or motor impairment . Methodological Insight: To validate this, researchers use calcium imaging in cortical neurons and electrophysiological LTP assays in brain slices, comparing pre- and post-treatment synaptic responses .

Q. Which experimental models are most relevant for studying this compound’s efficacy?

Key models include:

  • Forced Swim Test (FST) in rats for acute antidepressant-like effects.
  • Chronic Social Defeat Stress (CSDS) in mice for sustained efficacy.
  • In vitro hippocampal/mPFC slices for synaptic plasticity measurements. These models require rigorous control of dosing (0.1–100 µg/kg, oral) and timing (effects observed within 1 hour, lasting >7 days) .

Q. What pharmacokinetic parameters support this compound’s oral bioavailability?

ParameterValue (Rat Model)Significance
Oral Bioavailability~100%Enables reliable dosing in preclinical studies
Tmax0.5 hoursRapid CNS penetration
Brain/Plasma RatioHighConfirmed via CSF and tissue analysis
Data derived from LC-MS/MS plasma/brain quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response relationships?

In vitro studies show an inverted-U dose-response curve (e.g., 60–250 nM enhances LTP, but 500 nM has no effect). Methodological Recommendations:

  • Use non-linear regression models to analyze synaptic plasticity data.
  • Validate in vivo with dose-ranging studies (e.g., 10–300 µg/kg) and monitor plasma/brain concentration ratios to avoid supra-therapeutic doses .

Q. What experimental protocols are critical for measuring synaptic plasticity changes post-Zelquistinel?

  • Slice Preparation : Acute brain slices from rodents, maintained in artificial cerebrospinal fluid.
  • Theta-Burst Stimulation (TBS) : Apply 3–5 TBS trains at 20-minute intervals to induce LTP.
  • Electrophysiological Recording : Measure field excitatory postsynaptic potentials (fEPSPs) pre/post-treatment. Key Finding: A single oral dose (300 µg/kg) enhances LTP magnitude for >2 weeks in hippocampus/mPFC .

Q. How can translational EEG biomarkers improve clinical trial design for this compound?

Phase 1b studies use quantitative EEG to confirm target engagement (e.g., NMDAR activation signatures). Researchers should:

  • Align preclinical EEG patterns (e.g., gamma oscillations) with human biomarkers.
  • Design Phase 2 trials with stratified dosing based on EEG correlates of synaptic plasticity .

Q. What methodologies are recommended for safety profiling of NMDAR modulators like this compound?

  • Rotarod Test : Assess motor coordination (no impairment observed at therapeutic doses).
  • Benzodiazepine Challenge : Evaluate reversal of NMDAR antagonist side effects.
  • Plasma Half-Life Monitoring : Ensure rapid clearance (t½ = 1.21–2.06 hours in rats) to avoid accumulation .

Q. How do chronic stress models inform this compound’s long-term efficacy?

In CSDS mice, administer this compound once weekly and measure:

  • Social interaction time (week 1–4 post-treatment).
  • Corticosterone levels to assess HPA axis normalization. Outcome: Sustained efficacy correlates with persistent LTP enhancement .

Q. What statistical approaches address variability in this compound’s metaplasticity effects?

  • Use mixed-effects models to account for inter-animal variability in LTP measurements.
  • Apply Kruskal-Wallis tests for non-parametric dose-response analysis (e.g., Figure 3D in ).

Q. How does this compound compare mechanistically to other NMDAR-targeting antidepressants?

CompoundMechanismKey Differentiator
This compoundNMDAR allosteric modulatorOral bioavailability; no sedation/motor effects
KetamineNMDAR antagonistRequires IV administration; dissociative effects
RapastinelPeptide-based modulatorShort half-life; low CNS penetration
Comparative studies should use cross-species PK/PD modeling and transcriptomic profiling of plasticity-related genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.